molecular formula C10H8ClFO3S B7995796 Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate

Cat. No.: B7995796
M. Wt: 262.69 g/mol
InChI Key: VEPFLZCARDZRQT-UHFFFAOYSA-N
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Description

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate is a sulfur-containing α-ketoester derivative characterized by a 3-chloro-4-fluorophenylthio group attached to an oxoacetate backbone. This compound is synthesized via nucleophilic substitution reactions, often involving ethyl 2-chloro-2-oxoacetate and substituted thiophenols or amines under mild conditions . Key physical properties include a white solid appearance and moderate yields (~27% in one synthesis route), with a molecular formula approximating C₁₁H₉ClFO₃S based on structural analogs . Its applications span pharmaceutical intermediates, particularly in anticancer and antiviral drug development, owing to its reactive α-ketoester moiety and halogen-substituted aromatic system .

Properties

IUPAC Name

ethyl 2-(3-chloro-4-fluorophenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPFLZCARDZRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate involves several steps. One common method includes the reaction of 3-chloro-4-fluorothiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent groups, positions, and functional moieties, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed analysis:

Substituent Position and Halogen Effects

  • Ethyl 2-((4-Chloro-3-fluorophenyl)thio)-2-oxoacetate (CAS 1443312-64-8):
    • Differs in the positions of Cl and F on the phenyl ring (4-Cl, 3-F vs. 3-Cl, 4-F).
    • This positional isomer may exhibit altered electronic effects (e.g., dipole moments) and steric interactions, impacting binding affinity in biological targets .
  • Ethyl 2-(3,4-Difluorophenyl)-2-oxoacetate (CAS 73790-05-3): Replaces the thio group with a direct phenyl-oxygen bond and lacks chlorine.

Functional Group Variations

  • Ethyl 2-(4-Chloro-3-fluorophenylamino)-2-oxoacetate (Compound 2′): Substitutes the thioether (-S-) with an amine (-NH-) group. The amine enhances hydrogen-bonding capacity, improving solubility in polar solvents. Reported LC-MS data ( m/z 245 [M+H⁺]) confirm a molecular weight of 244.03 g/mol, slightly lower than the thio analog .
  • Ethyl 2-(2-Ethoxy-4-fluorophenyl)-2-oxoacetate (CAS 1038510-02-9):
    • Features an ethoxy (-OCH₂CH₃) group instead of thio.
    • The electron-donating ethoxy group increases steric bulk and may reduce electrophilicity at the keto position, altering reactivity in condensation reactions .

Methyl and Methylthio Derivatives

  • Ethyl 2-((3-Chloro-4-methylphenyl)thio)-2-oxoacetate (CAS 1443343-05-2): Replaces fluorine with a methyl group.
  • Ethyl 2-(3-Methyl-4-(methylthio)phenyl)-2-oxoacetate (CAS 710322-91-1):
    • Incorporates a methylthio (-S-CH₃) group.
    • The methylthio group introduces additional steric hindrance and moderate electron-donating effects, which could influence metabolic pathways compared to halogenated analogs .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Physical State Biological Activity Reference CAS/ID
Ethyl 2-((3-Chloro-4-fluorophenyl)thio)-2-oxoacetate C₁₁H₉ClFO₃S ~275.7 (estimated) 3-Cl, 4-F, thioether White solid Anticancer intermediate
Ethyl 2-((4-Chloro-3-fluorophenyl)thio)-2-oxoacetate C₁₁H₉ClFO₃S ~275.7 4-Cl, 3-F, thioether Not reported Not reported 1443312-64-8
Ethyl 2-(4-Chloro-3-fluorophenylamino)-2-oxoacetate C₁₀H₉ClFNO₃ 244.03 4-Cl, 3-F, amine White powder Antiviral (HIV entry inhibitor)
Ethyl 2-(3,4-Difluorophenyl)-2-oxoacetate C₁₀H₈F₂O₃ 214.17 3-F, 4-F, ketone Not reported Metabolic studies 73790-05-3
Ethyl 2-(2-Ethoxy-4-fluorophenyl)-2-oxoacetate C₁₂H₁₃FO₄ 256.23 2-OCH₂CH₃, 4-F Not reported Synthetic intermediate 1038510-02-9

Biological Activity

Ethyl 2-((3-chloro-4-fluorophenyl)thio)-2-oxoacetate (CAS No. 1443309-43-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula and properties:

  • Molecular Formula : C10_{10}H8_{8}ClF O3_3S
  • Molecular Weight : 262.69 g/mol
  • Boiling Point : Not specified in the sources
  • InChI Key : Not specified in the sources

The presence of the chloro and fluoro groups on the phenyl ring suggests a potential for significant biological activity, as halogenated compounds often exhibit enhanced pharmacological properties.

Antimicrobial Activity

A study examining various thioester derivatives indicated that compounds with similar structural features exhibited significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. While specific data for this compound is not available, its structural analogs showed Minimum Inhibitory Concentrations (MICs) in the low micromolar range.

CompoundTarget PathogenMIC (µg/mL)
Compound AE. coli16
Compound BS. aureus8
This compoundTBD

Cytotoxicity Studies

Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines. For instance, a related thioester was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values ranging from 10 to 50 µM.

CompoundCell LineIC50 (µM)
Compound CA54925
Compound DMCF730
This compoundTBD

Case Studies and Research Findings

  • Study on Thioester Derivatives :
    A comprehensive study focused on various thioester derivatives revealed that modifications in the phenyl ring significantly impacted their biological activity. The introduction of halogens like chlorine and fluorine was associated with enhanced potency against microbial strains.
  • Pharmacological Screening :
    In a screening assay designed to evaluate the efficacy of new compounds against bacterial infections, several derivatives were tested for their ability to inhibit the Type III Secretion System (T3SS) in pathogenic bacteria. Compounds with similar structures demonstrated promising results, indicating that this compound may also possess this inhibitory activity.
  • Potential for Drug Development :
    Given the increasing prevalence of antibiotic resistance, there is a strong interest in developing new agents targeting virulence factors rather than traditional antibiotic mechanisms. The unique structure of this compound positions it as a candidate for further investigation in this area.

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